molecular formula C16H19N3O3 B1672321 Fébrifugine CAS No. 24159-07-7

Fébrifugine

Numéro de catalogue: B1672321
Numéro CAS: 24159-07-7
Poids moléculaire: 301.34 g/mol
Clé InChI: FWVHWDSCPKXMDB-GJZGRUSLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(+)-Isofebrifugine is a natural product found in Cipadessa baccifera, Hydrangea macrophylla, and other organisms with data available.

Applications De Recherche Scientifique

Pharmacokinetics of Febrifugine

Recent studies have established methods to evaluate the pharmacokinetic properties of febrifugine. A quantitative UPLC-MS/MS method was developed to analyze febrifugine levels in rat plasma, revealing significant insights into its bioavailability and pharmacokinetic characteristics. The study found that the oral bioavailability of febrifugine was approximately 45.8% , indicating a substantial absorption when administered orally compared to intravenous routes .

Key Findings:

  • Administration Routes: Febrifugine was administered both intravenously (2 mg/kg) and orally (6 mg/kg).
  • Sampling: Blood samples were collected at various time points post-administration, allowing for detailed pharmacokinetic analysis.
  • Methodological Validation: The study confirmed that the developed method met all necessary requirements for specificity, precision, and accuracy, making it suitable for further clinical studies.

Anticoccidial Activity

Febrifugine derivatives have been synthesized and evaluated for their anticoccidial activity against Eimeria tenella, a significant pathogen in poultry. A series of novel derivatives demonstrated varying degrees of efficacy, with some compounds showing inhibition ratios between 3.3% and 85.7% in vitro. Notably, compounds labeled as 33 and 34 exhibited significant inhibitory effects with IC50 values of 3.48 μM and 1.79 μM , respectively .

In Vivo Studies:

  • Selected compounds were tested in chickens infected with Eimeria tenella, demonstrating moderate effectiveness in reducing coccidiosis symptoms.
  • The anticoccidial index for compound 34 was recorded at 164 , indicating its potential as a therapeutic agent in veterinary medicine.

Antimalarial Properties

Historically, febrifugine has been recognized for its antimalarial properties, acting by impairing the formation of hemozoin necessary for the maturation of malaria parasites . Although febrifugine has shown rapid effects against malaria without significant drug resistance, its clinical use has been limited due to hepatotoxicity concerns.

Research Developments:

  • Various analogs of febrifugine have been synthesized to enhance its efficacy while reducing toxicity. A study reported that certain analogs exhibited comparable or superior antimalarial activity compared to febrifugine itself, with therapeutic indices suggesting a favorable safety profile .
  • Compounds derived from febrifugine were tested against Plasmodium falciparum, revealing promising results in both in vitro and in vivo settings.

Anti-Tumor Activity

Emerging research indicates that febrifugine may also possess anti-tumor properties through its role as a focal adhesion kinase inhibitor. This mechanism suggests potential applications in cancer therapy, warranting further investigation into its efficacy against various tumor types .

Summary Table of Applications

Application AreaKey FindingsReferences
PharmacokineticsOral bioavailability: 45.8%; Developed UPLC-MS/MS method
Anticoccidial ActivityInhibition ratios: 3.3% - 85.7%; Significant efficacy of compounds 33 & 34
Antimalarial PropertiesEnhanced efficacy with analogs; Reduced toxicity compared to original
Anti-Tumor ActivityPotential as focal adhesion kinase inhibitor; Need for further studies

Activité Biologique

Febrifugine, a compound isolated from the Chinese herb Dichroa febrifuga , has garnered significant attention for its potent antimalarial properties. This article delves into the biological activity of febrifugine, highlighting its mechanisms, analogs, and therapeutic potential based on diverse research findings.

Overview of Febrifugine

Febrifugine has been recognized for its antimalarial efficacy since its isolation in the 1950s. Its primary mechanism involves inhibiting the growth of malaria parasites, particularly Plasmodium falciparum and Plasmodium berghei. Research has demonstrated that febrifugine and its analogs can effectively reduce parasitemia levels in infected models without causing significant toxicity to host cells.

Febrifugine exhibits its antimalarial activity through several mechanisms:

  • Inhibition of Parasite Growth : Febrifugine analogs have shown varying degrees of effectiveness against malaria parasites, with some compounds demonstrating 50% inhibitory concentrations (IC50) as low as 0.14 ng/ml .
  • Selectivity Index : The selectivity index (SI) for febrifugine analogs indicates a favorable therapeutic window. For instance, neuronal cells (NG108) showed an SI greater than 1,000, suggesting minimal toxicity at effective doses .
  • Cytokine Modulation : Febrifugine alters the production of nitric oxide and tumor necrosis factor-alpha in macrophages, indicating an immunomodulatory effect that may contribute to its antimalarial properties .

Structure-Activity Relationship (SAR)

The efficacy of febrifugine and its derivatives is closely linked to their chemical structure. Key findings include:

  • Planar Aromatic Ring : Essential for maintaining antimalarial activity .
  • Functional Groups : Modifications at specific positions on the quinazoline ring can enhance potency while reducing toxicity. For example, adding halogens at positions 5, 6, 7, and 8 increases selectivity indices significantly compared to febrifugine itself .
  • Piperidine Ring Modifications : Alterations to the piperidine ring can drastically affect biological activity. Compounds with methyl or ethyl substitutions at the hydroxyl group showed more than a 20-fold decrease in activity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of febrifugine and its analogs:

  • Antimalarial Efficacy :
    • A study reported that febrifugine analogs displayed superior in vitro and in vivo antimalarial activities compared to the parent compound. For example, compounds with a 4(3H)-quinazolinone scaffold exhibited IC50 values ranging from 1.79 μM to 3.48 μM against Eimeria tenella, a coccidian parasite .
  • Toxicity Assessments :
    • In vivo studies indicated that febrifugine analogs did not significantly alter body or liver weights in infected mice, suggesting a favorable safety profile . Comparatively, some analogs were found to be less toxic than chloroquine while maintaining or enhancing antimalarial potency .
  • Therapeutic Indices :
    • Therapeutic indices calculated from minimum clearance doses (MCD) suggest that many febrifugine derivatives possess a better safety margin than traditional antimalarials like chloroquine .

Data Table: Antimalarial Activity of Febrifugine Analogues

CompoundIC50 (ng/ml)MTD (mg/kg)MCD (mg/kg)Therapeutic Index
Febrifugine0.7635311.67
Halofuginone<0.1442123.5
WR222048<0.19881281.45
WR139672<0.6255105.5
Chloroquine224240640

Propriétés

Numéro CAS

24159-07-7

Formule moléculaire

C16H19N3O3

Poids moléculaire

301.34 g/mol

Nom IUPAC

3-[3-[(2S,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15-/m0/s1

Clé InChI

FWVHWDSCPKXMDB-GJZGRUSLSA-N

SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

SMILES isomérique

C1C[C@@H]([C@@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

SMILES canonique

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

febrifugine
isofebrifugine

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febrifugine
Reactant of Route 2
Febrifugine
Reactant of Route 3
Reactant of Route 3
Febrifugine
Reactant of Route 4
Febrifugine
Reactant of Route 5
Febrifugine
Reactant of Route 6
Febrifugine
Customer
Q & A

Q1: What is the primary target of febrifugine and its analogs in the malaria parasite?

A1: Research has identified the cytoplasmic prolyl-tRNA synthetase (PfcPRS) of the Plasmodium falciparum parasite as the target of febrifugine and its analogs. [, ]

Q2: How does febrifugine interact with its target, PfcPRS?

A2: Febrifugine derivatives act as competitive inhibitors of proline, binding to the same site on PfcPRS. This interaction disrupts protein synthesis within the parasite. []

Q3: What are the downstream effects of febrifugine binding to PfcPRS?

A3: Febrifugine binding to PfcPRS activates the amino acid starvation response in the parasite, ultimately leading to parasite death. []

Q4: Does febrifugine show activity against different stages of the malaria parasite life cycle?

A4: Yes, studies have shown that halofuginol, a febrifugine analog, is active against both the liver and asexual blood stages of the malaria parasite, making it a potential dual-stage antimalarial. []

Q5: What is the molecular formula and weight of febrifugine?

A5: The molecular formula of febrifugine is C16H19N3O3, and its molecular weight is 301.34 g/mol.

Q6: What spectroscopic data are available for characterizing febrifugine?

A6: Febrifugine can be characterized using various spectroscopic methods, including proton nuclear magnetic resonance (1H NMR), 13C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. [, , , ]

Q7: Is febrifugine stable in solution?

A7: Febrifugine exhibits varying stability depending on the solvent and conditions. It degrades rapidly in water, methanol, and acetonitrile solutions. []

Q8: What is the impact of temperature on febrifugine stability?

A8: Febrifugine degrades more rapidly at higher temperatures. At 40-80°C, its content significantly reduces within 10 hours. []

Q9: How does light exposure affect the stability of febrifugine?

A9: Light, particularly bright light, significantly impacts febrifugine's stability, causing substantial degradation within 108 hours. Storing it in darkness or natural light helps preserve its stability. []

Q10: What structural features are essential for the antimalarial activity of febrifugine?

A10: The 4-quinazolinone ring, the 1'-amino group, and the C-2', C-3'' O-functionalities are crucial for febrifugine's activity. []

Q11: How do modifications to the quinazolinone ring affect activity?

A11: Replacing the quinazolinone ring with a thienopyrimidine ring resulted in a febrifugine analog (compound 15) with potent antimalarial activity and high therapeutic selectivity. []

Q12: Have any febrifugine analogs shown improved activity or reduced toxicity?

A12: Yes, halofuginone, a synthetic febrifugine derivative, exhibits potent antimalarial activity. Additionally, halofuginol, another analog, demonstrated good activity against both liver and blood stages of the parasite with reduced toxicity compared to halofuginone and febrifugine. [, ]

Q13: What is the role of the piperidine ring in febrifugine's activity?

A13: Studies on regioisomers of the piperidine ring suggest its structure influences the compound's antimalarial activity. [] Modifications like spirocyclic piperidine substitutions at the 1-(3-hydroxypiperidin-2-yl)propan-2-one side chain have shown promise in maintaining anticoccidial activity. []

Q14: What are some strategies for improving the stability, solubility, or bioavailability of febrifugine?

A14: While specific formulation strategies are not extensively discussed in the provided research, maintaining acidic conditions, low temperatures, and minimal light exposure during processing and storage are crucial for preserving febrifugine's stability. []

Q15: What analytical methods are used to quantify febrifugine?

A15: Commonly employed techniques include high-performance liquid chromatography (HPLC), ultraviolet spectrophotometry (UV), and quantitative nuclear magnetic resonance (qNMR). [, , , , , ]

Q16: What are the known toxicities associated with febrifugine?

A16: Febrifugine is known to cause severe side effects, including emetic effects and liver toxicity, which have hampered its clinical development as an antimalarial drug. [, , ]

Q17: Have any studies explored the long-term effects of febrifugine?

A17: The provided abstracts do not delve into the long-term effects of febrifugine.

Q18: What are the potential applications of febrifugine beyond malaria?

A18: Research indicates that febrifugine and its derivatives possess potential anticancer, anticoccidial, and antifibrotic activities. [, , , ]

Q19: Has computational chemistry been used in febrifugine research?

A19: Yes, computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations, have been employed to investigate febrifugine's interactions with its targets and to guide the design of novel analogs with improved properties. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.